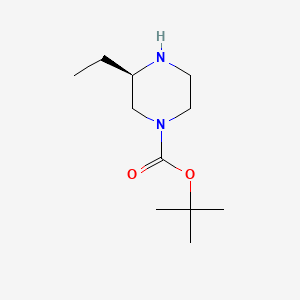

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647490 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-08-9 | |

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS: 438050-08-9): A Key Chiral Building Block in Drug Discovery

Abstract

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of piperazine, a scaffold present in numerous FDA-approved drugs, this molecule serves as a high-value intermediate for the synthesis of complex, biologically active compounds.[1] The presence of a defined stereocenter at the C3 position is critical, as stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers its physicochemical properties, outlines robust synthetic and analytical methodologies, discusses its strategic applications in drug design, and details essential safety and handling protocols. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring a deep and actionable understanding of this important chemical entity.

Introduction: The Strategic Value of a Chiral Piperazine Intermediate

The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in multiple hydrogen bonding interactions, modulate acid-base properties, and improve the pharmacokinetic profile of drug candidates.[3] Its incorporation into molecular designs is a well-established strategy for developing therapeutics, particularly those targeting the central nervous system (CNS) and infectious diseases.[4][5]

The synthetic utility of the piperazine core is greatly enhanced through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a preferred choice for nitrogen protection due to its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] By protecting one of the two nitrogen atoms, as in this compound, chemists can achieve selective functionalization of the remaining secondary amine, enabling the stepwise and controlled construction of complex target molecules.[4][6]

The most critical feature of this specific building block is its chirality. The "(R)-" designation signifies a specific three-dimensional arrangement of the ethyl group at the C3 position. It is a fundamental principle in pharmacology that enantiomers (non-superimposable mirror-image isomers) of a chiral drug can interact differently with chiral biological targets like enzymes and receptors.[7] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[] Therefore, access to enantiomerically pure building blocks like this compound is not a matter of convenience but a necessity for modern, rational drug design.[8]

Physicochemical Properties and Specifications

This compound is typically supplied as a solid with high chemical and stereochemical purity.[9] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 438050-08-9 | [9][][11] |

| IUPAC Name | tert-butyl (3R)-3-ethylpiperazine-1-carboxylate | [11] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [9][11] |

| Molecular Weight | 214.30 g/mol | [11][12] |

| Synonyms | (R)-1-Boc-3-Ethylpiperazine, (3R)-3-Ethylpiperazine-N1-BOC protected | [11] |

| SMILES | CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | [9][11] |

| Appearance | White to off-white crystalline powder | [4] |

| Typical Purity | ≥98% (Chemical), ≥95% e.e. (Enantiomeric Excess) | [][9] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C | [13] |

Synthetic Strategies and Mechanistic Insights

The synthesis of enantiomerically pure 3-substituted piperazines is a non-trivial challenge that requires a strategy capable of precisely controlling the stereochemistry. A common and effective approach involves starting from a commercially available, enantiopure precursor from the "chiral pool," such as an amino acid or amino alcohol.[14]

A plausible and efficient pathway to this compound can be envisioned starting from (R)-2-aminobutan-1-ol. This strategy leverages the existing stereocenter of the starting material to construct the chiral piperazine ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. petalheadexim.com [petalheadexim.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthonix, Inc > 438050-08-9 | this compound [synthonix.com]

- 11. This compound | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Manufacturers of (R)-1-Boc-3-ethyl-piperazine, 98%, CAS 438050-08-9, B 5103, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 13. achmem.com [achmem.com]

- 14. researchgate.net [researchgate.net]

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a scaffold present in numerous marketed drugs, this molecule serves as a crucial chiral building block for synthesizing complex target molecules. The presence of the stereocenter at the 3-position, combined with the versatile N-Boc protecting group, allows for precise stereochemical control during synthesis, which is paramount for achieving desired pharmacological activity and minimizing off-target effects.

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. The information herein is curated for researchers, process chemists, and drug development professionals who require a deep understanding of this reagent's characteristics for its effective handling, characterization, and application in synthetic workflows.

Chemical Identity and Structure

The fundamental identity of a chemical reagent is the cornerstone of its application. The structural features of this compound—namely the saturated piperazine ring, the chiral center bearing an ethyl group, and the sterically demanding tert-butyloxycarbonyl (Boc) protecting group—dictate its reactivity and physical behavior.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-ethylpiperazine-1-carboxylate | [1] |

| CAS Number | 438050-08-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 214.31 g/mol | [2][3] |

| Canonical SMILES | CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | [3][4] |

| InChIKey | DXJOJUNLMJMJSN-SECBINFHSA-N | [1] |

Core Physicochemical Properties

The physical properties of a compound are critical for its practical use, influencing everything from storage conditions to reaction solvent selection and purification strategies.

| Property | Value | Notes |

| Physical State | Not definitively published; typically a colorless to pale yellow oil or a low-melting solid. | Inferred from similar compounds and supplier information. |

| Melting Point | 42.0 to 46.0 °C | Data for the analogous (S)-3-methylpiperazine derivative. The ethyl derivative is expected to have a similar melting range. |

| Boiling Point | No data available | Expected to be high and likely require vacuum distillation to prevent decomposition. |

| Solubility | Inferred from structure: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | The Boc group and alkyl chain increase lipophilicity, while the N-H group provides some polarity. |

Melting Point Determination: A Self-Validating Protocol for Purity

The melting point is not merely a physical constant but a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. Therefore, a sharp, well-defined melting point is a primary criterion for purity assessment.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-15 °C/min) for a preliminary, approximate determination.

-

For an accurate measurement, allow the apparatus to cool. Repeat the measurement with a new sample, heating rapidly to ~15 °C below the approximate melting point.

-

Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should exhibit a melting range of ≤ 2 °C.

Caption: Workflow for Melting Point Determination.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity confirmation rely on a combination of spectroscopic and chromatographic techniques. For a chiral molecule like this compound, these methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Confirms the presence of key functional groups. Expected signals include: a triplet and quartet for the ethyl group, a complex multiplet pattern for the piperazine ring protons, a sharp singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: Confirms the number of unique carbon environments. Expected signals include those for the ethyl group, the piperazine ring carbons, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon.

Protocol: Standard Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the spectrum according to standard instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 215.3.

-

Common Fragment: A characteristic fragment corresponding to the loss of the Boc group (100 Da) may also be observed.

Caption: General Workflow for Mass Spectrometry Analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

For a stereochemically defined compound, confirming its enantiomeric purity is non-negotiable. Chiral HPLC is the gold standard for this analysis.

Causality in Method Development: The goal is to achieve baseline separation between the (R)- and (S)-enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating N-Boc protected amines.

Protocol: General Chiral HPLC Method Development

-

Column Selection: Begin with a common polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase Screening:

-

Start with a normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.

-

Screen different ratios (e.g., 90:10, 80:20, 70:30 Hexane:IPA).

-

If necessary, add a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape by masking acidic sites on the silica support.

-

-

Optimization: Once separation is observed, optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5.

-

Detection: Use a UV detector, monitoring at a wavelength where the compound absorbs (typically ~210 nm for the carbamate chromophore).

Computed and Safety Properties

Computational models provide valuable predictions of a molecule's behavior, while safety data ensures its proper handling.

Computed Properties for Drug Development

These properties, often calculated from the molecule's structure, help predict its pharmacokinetic profile.

| Computed Property | Value | Implication |

| XLogP3-AA | 1.4 | Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | This value is well within the typical range for orally bioavailable drugs, suggesting good potential for absorption.[1] |

| Hydrogen Bond Donor Count | 1 | The secondary amine N-H group can act as a hydrogen bond donor.[1] |

| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms of the carbamate and the tertiary nitrogen can act as hydrogen bond acceptors.[1] |

Safety and Handling

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring user safety.

-

Hazard Statements: Based on data for the racemic mixture and similar compounds, the following GHS hazard statements are likely applicable: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][4]

Conclusion

This compound is a well-defined chiral building block with physical properties that make it amenable to a wide range of synthetic applications. Its status as a low-melting solid or oil, solubility in common organic solvents, and distinct spectroscopic signature allow for straightforward handling and characterization. The critical parameter for its use is the confirmation of enantiomeric purity, for which a robust chiral HPLC method is essential. The insights and protocols provided in this guide equip researchers with the necessary information to confidently and effectively utilize this valuable reagent in the pursuit of novel chemical entities.

References

- (R)

- (R)

- (R)

- tert-Butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 22219867 - PubChem.

- This compound | C11H22N2O2 | CID 24820337 - PubChem.

- tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem.

- (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. This compound | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 438050-08-9|this compound|BLD Pharm [bldpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. achmem.com [achmem.com]

- 5. tert-Butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 22219867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (R)-tert-butyl 3-ethylpiperazine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust methodologies for its synthesis and analytical characterization, discuss its strategic applications in the design of novel therapeutics, and outline essential safety and handling protocols. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to provide actionable, field-proven insights.

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas, including oncology, antivirals, and central nervous system (CNS) disorders.[1][2] Its prevalence is due to its ability to form multiple hydrogen bonds, modulate physicochemical properties like solubility and pKa, and provide a conformationally constrained linker between different pharmacophoric elements.[1]

The introduction of stereocenters onto the piperazine core, as seen in this compound, adds a crucial dimension of three-dimensional complexity. This chirality is paramount for achieving selective and potent interactions with biological targets, which are themselves chiral. This specific building block offers two key features for synthetic chemists:

-

Defined Stereochemistry: The (R)-configuration at the C3 position provides a fixed spatial orientation for the ethyl group, enabling precise structure-activity relationship (SAR) studies.

-

Orthogonal Protection: The presence of a tert-butoxycarbonyl (Boc) group on one nitrogen and a free secondary amine on the other allows for selective, sequential functionalization, a cornerstone of complex molecule synthesis.

This guide serves to equip researchers with the foundational knowledge required to effectively utilize this versatile intermediate.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its core properties. This compound is a chiral heterocyclic compound whose identity and purity are defined by the properties summarized below.

Quantitative Data Summary

All quantitative data must be confirmed empirically for each batch, but the following table provides established reference values for pure material.

| Property | Value | Source(s) |

| Molecular Weight | 214.31 g/mol | [3][4][5] |

| Monoisotopic Mass | 214.168127949 Da | [6][7] |

| CAS Number | 438050-08-9 | [6][4][5] |

| Appearance | Varies; typically a solid or oil | Vendor Data |

| Purity Specification | ≥98% (typical) | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [8][5] |

Synthesis and Manufacturing Considerations

A robust and scalable synthetic route is critical for the utility of any building block. While multiple proprietary methods exist, a general and logical approach to synthesizing chiral 3-substituted piperazines involves asymmetric synthesis or resolution, followed by N-protection. The Boc group is an ideal choice for protection due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.

General Synthetic Strategy

The synthesis of piperazine derivatives can be broadly approached in two ways: by modifying an existing piperazine ring or by constructing the ring from acyclic precursors.[1] For a chiral compound like this, a common strategy involves the cyclization of a chiral diamine precursor, which can be derived from a chiral amino acid.

Illustrative Laboratory-Scale Protocol

This protocol is a representative example and must be adapted and optimized based on available starting materials and laboratory capabilities.

Objective: To synthesize this compound from a suitable chiral precursor.

Materials:

-

(R)-2-ethylpiperazine (or a precursor that yields it)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-2-ethylpiperazine (1.0 eq) in DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath. Causality: The base is required to neutralize the HCl that can form and to facilitate the nucleophilic attack of the nitrogen onto the Boc anhydride.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the cooled reaction mixture. Causality: Slow addition at low temperature controls the exothermicity of the reaction and minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The aqueous washes remove the base, unreacted Boc₂O byproducts, and other water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Confirm identity and purity using the analytical methods described in Section 4.0.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of the building block is a non-negotiable step before its use in drug synthesis. A multi-pronged analytical approach provides a self-validating system where each technique corroborates the others.

Purity Assessment by HPLC/UPLC

-

Purpose: To determine the chemical purity of the compound, typically expressed as a percentage area of the main peak.

-

Methodology: A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where the carbamate chromophore absorbs (e.g., ~210-220 nm).

Identity Confirmation by Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: Using electrospray ionization (ESI) in positive mode, the expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 215.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Structural Elucidation by NMR Spectroscopy

-

Purpose: To confirm the covalent structure of the molecule.

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the piperazine ring, and a large singlet around 1.4-1.5 ppm for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The spectrum will confirm the presence of 11 distinct carbon environments (or fewer if there is coincidental overlap), including the carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).

Enantiomeric Purity by Chiral Chromatography

-

Purpose: This is the most critical analysis for a chiral building block. It confirms the enantiomeric excess (e.e.), ensuring that the (S)-enantiomer is not present in significant quantities.

-

Methodology: This requires a specialized chiral stationary phase (e.g., cellulose- or amylose-based columns). An isocratic mobile phase, often a mixture of hexane and isopropanol, is used to achieve baseline separation of the (R) and (S) enantiomers. The e.e. is calculated from the relative peak areas.

Applications in Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of more complex, biologically active molecules.[9] Its structure is designed for versatility. Following purification, the secondary amine of the piperazine ring is a nucleophile ready for a variety of chemical transformations:

-

Reductive Amination: Reaction with aldehydes or ketones to introduce new substituents.

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides.

-

Arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.

After modification at the secondary amine, the Boc group can be cleanly removed with an acid (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to reveal the other nitrogen, allowing for a second, distinct modification. This sequential functionalization is a powerful tactic for rapidly building molecular diversity and exploring SAR.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on available safety data, this compound presents several hazards.[8][7]

-

GHS Hazard Statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][12]

-

Exposure Avoidance: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.[10]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin: Wash off with soap and plenty of water.[10]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

Storage and Disposal:

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials like strong oxidizing agents.[5][12]

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not let the product enter drains.[10][12]

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a precisely engineered tool for drug discovery. Its defined stereochemistry, orthogonal protecting group strategy, and the privileged nature of the piperazine core make it an exceptionally valuable building block for synthesizing novel drug candidates. A thorough understanding of its properties, coupled with robust synthetic and analytical protocols, empowers researchers to confidently and safely incorporate this intermediate into their research and development programs, accelerating the path toward new medicines.

References

-

This compound (C007B-260155). Cenmed Enterprises. [Link]

-

tert-butyl (R)-3-ethylpiperazine-1-carboxylate. Appretech Scientific Limited. [Link]

-

tert-Butyl 3-ethylpiperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. appretech.com [appretech.com]

- 5. 438050-08-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 22219867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. achmem.com [achmem.com]

- 9. benchchem.com [benchchem.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-technique approach required for unambiguous confirmation of its chemical structure, connectivity, and absolute stereochemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), this document establishes a self-validating system of analysis. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in pharmacologically active compounds, and the introduction of a chiral center at the 3-position with an ethyl group, along with the N-Boc protecting group, creates a versatile synthetic intermediate. The precise three-dimensional arrangement of atoms, or stereochemistry, is of paramount importance in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, a rigorous and unequivocal elucidation of the structure, including the absolute configuration of the chiral center, is a critical step in its characterization.

This guide will systematically detail the analytical workflow, beginning with the confirmation of the molecular formula and atomic connectivity, and culminating in the verification of enantiomeric purity and absolute configuration.

Chapter 1: Confirmation of Molecular Formula and Connectivity

The foundational step in structure elucidation is to confirm the molecular formula and the precise arrangement of atoms. This is primarily achieved through a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

Expected Molecular Formula: C₁₁H₂₂N₂O₂[2][3] Monoisotopic Mass: 214.1681 g/mol [2][3]

The observation of a molecular ion peak with this high degree of mass accuracy in the HRMS spectrum provides strong evidence for the proposed elemental composition, ruling out other potential formulas.

Fragmentation Pattern Insights: In electron ionization mass spectrometry, the N-Boc protecting group often leads to a characteristic fragmentation pattern. A common fragmentation is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.[4] The fragmentation of the piperazine ring itself, typically through alpha-cleavage adjacent to the nitrogen atoms, can also provide valuable structural information.[5][6] For instance, cleavage of the C-C bond adjacent to the nitrogen can result in a stable iminium ion.[5]

1D NMR Spectroscopy (¹H and ¹³C): The Structural Blueprint

1D NMR spectroscopy provides the initial overview of the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (which protons are adjacent to each other).

¹³C NMR Spectroscopy: This provides information on the number of unique carbon environments.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| tert-butyl (Boc) | ~1.45 | s (9H) | ~80 (quaternary C), ~28.5 (CH₃) |

| Ethyl CH₃ | ~0.9 | t (3H) | ~11 |

| Ethyl CH₂ | ~1.5 | m (2H) | ~25 |

| Piperazine Protons | 2.5 - 4.0 | m | 40 - 55 |

| NH Proton | Variable, broad | br s (1H) | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2D NMR Spectroscopy: Assembling the Molecular Puzzle

While 1D NMR suggests the presence of the constituent parts of the molecule, 2D NMR experiments are essential to definitively establish the connectivity between these parts.[7][8][9]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] It would show a correlation between the ethyl CH₃ and CH₂ protons, and also trace the connectivity of the protons around the piperazine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[11] This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals correlations between protons and carbons that are two or three bonds away.[7][10][11]

Key HMBC Correlations for Structure Confirmation:

-

A correlation from the ethyl CH₂ protons to the chiral carbon (C3) of the piperazine ring.

-

Correlations from the piperazine protons adjacent to the Boc-protected nitrogen to the carbonyl carbon of the Boc group.

-

Correlations from the tert-butyl protons to the carbonyl carbon of the Boc group.

Caption: Key HMBC correlations for confirming connectivity.

Chapter 2: Stereochemical Integrity and Enantiomeric Purity

Once the connectivity is established, the next critical step is to confirm the absolute stereochemistry and assess the enantiomeric purity of the compound.

Optical Rotation

Chiral molecules rotate the plane of polarized light, and the direction and magnitude of this rotation is a characteristic physical property.[] The specific rotation, [α]D, of the sample should be measured and compared to literature values if available. While this measurement provides evidence for the bulk enantiomeric composition, it is not sufficient on its own to determine enantiomeric purity with high accuracy.[13][14][15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[1][16] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time.

Protocol for Chiral HPLC Method Development:

-

Column Selection: The choice of the chiral stationary phase is the most critical parameter.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for the separation of piperazine derivatives.[1][17]

-

Mobile Phase Screening: A screening of different mobile phases should be performed. Common mobile phases for normal phase chromatography include mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. For reversed-phase chromatography, mixtures of water/acetonitrile or water/methanol with buffers are used.

-

Optimization: Once a promising separation is achieved, the method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize run time.[18]

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Starting Conditions |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at a low wavelength (e.g., 210 nm) due to lack of a strong chromophore |

| Injection Vol. | 10 µL |

| Sample Conc. | 1 mg/mL in mobile phase |

Chapter 3: Complementary Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[19][20][21][22][23]

Expected Characteristic IR Absorptions:

-

N-H Stretch: A moderate absorption around 3300 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: A strong absorption around 1690 cm⁻¹ for the carbonyl of the tert-butyl carbamate (Boc group).

Chapter 4: Integrated Data Analysis and Final Structure Confirmation

The unambiguous elucidation of the structure of this compound is not achieved by any single technique, but by the convergence of data from all the described analytical methods. The HRMS confirms the elemental formula. The suite of 1D and 2D NMR experiments confirms the carbon-hydrogen framework and the precise connectivity of the atoms. The FT-IR data supports the presence of the key functional groups. Finally, chiral HPLC confirms the enantiomeric purity, and the sign of the optical rotation is consistent with the (R)-configuration. This integrated, self-validating workflow provides a high degree of confidence in the final structural assignment.

Caption: Overall workflow for structure elucidation.

References

-

Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

-

Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2005). Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation: how reliable are absolute configurations obtained for molecules with small rotations? Chirality, 17 Suppl, S52-64. Retrieved from [Link]

-

McCann, D. M., & Stephens, P. J. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(16), 6075-6098. Retrieved from [Link]

-

Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 22(9), 1547. Retrieved from [Link]

-

Ji, H.-F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4509-4512. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Wiley-VCH GmbH. (2025). 1-Boc-piperazine. SpectraBase. Retrieved from [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

-

Elliot, E. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

-

Dong, M. W. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 25(3), 142-154. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 4(1), 8. Retrieved from [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

-

Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

SlideShare. (n.d.). Infrared (I.R.)Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-ethylpiperazine-1-carboxylate. Retrieved from [Link]

-

SlideShare. (n.d.). IR Spectroscopy: Fundamentals and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C11H22N2O2 | CID 24820337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 22219867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation: how reliable are absolute configurations obtained for molecules with small rotations? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. hplc.today [hplc.today]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 21. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 22. mlsu.ac.in [mlsu.ac.in]

- 23. chem.libretexts.org [chem.libretexts.org]

Synthesis of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of FDA-approved therapeutics.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it an invaluable component in the design of novel drug candidates. These compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and antidepressant properties.[1][3]

Despite its prevalence, the structural diversity of piperazine-containing drugs has historically been limited, with the majority of substitutions occurring at the nitrogen atoms.[2][4] The carbon atoms of the piperazine ring represent a largely untapped area for structural exploration, offering the potential to create novel three-dimensional pharmacophores with enhanced target specificity and improved pharmacological profiles. The synthesis of enantiomerically pure, carbon-substituted piperazines is therefore a critical endeavor in expanding the chemical space for drug discovery.[2]

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (R)-tert-butyl 3-ethylpiperazine-1-carboxylate, a valuable chiral building block for the development of next-generation pharmaceuticals. The presented methodology leverages a chiral pool starting material to ensure precise control over the stereochemistry at the C3 position, a critical determinant of biological activity in many cases.

Synthetic Strategy: A Multi-step Approach from a Chiral Amino Acid

The chosen synthetic pathway commences with a readily available and optically pure amino acid, (R)-2-aminobutanoic acid, to establish the desired (R)-stereochemistry at the outset. The core of the strategy involves the construction of a key chiral 1,2-diamine intermediate, which is subsequently cyclized to form the piperazine ring. This approach ensures excellent stereochemical control and provides a versatile platform for the synthesis of various 3-substituted piperazine derivatives.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Chiral Aziridine Intermediate

The initial phase of the synthesis focuses on the conversion of (R)-2-aminobutanoic acid into a key chiral aziridine intermediate. This transformation is achieved in three high-yielding steps.

Step 1: Synthesis of (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate

The synthesis begins with the protection of the amino group of (R)-2-aminobutanoic acid with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol:

-

Boc Protection: To a solution of (R)-2-aminobutanoic acid (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.5 eq.). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-((tert-butoxycarbonyl)amino)butanoic acid.

-

Reduction: Dissolve the crude (R)-2-((tert-butoxycarbonyl)amino)butanoic acid in anhydrous THF and cool to 0 °C. Add borane-tetrahydrofuran complex (1.5 eq., 1 M solution in THF) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching and Workup: Carefully quench the reaction by the dropwise addition of methanol at 0 °C. Concentrate the mixture under reduced pressure. Add 1 M HCl and extract with ethyl acetate (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate to afford (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate as a colorless oil.

Causality of Experimental Choices:

-

The Boc protecting group is chosen for its stability under the subsequent reaction conditions and its ease of removal if necessary.

-

Borane-THF complex is a mild and selective reducing agent for carboxylic acids that does not affect the Boc protecting group.

Step 2: Synthesis of (R)-tert-butyl (1-((methylsulfonyl)oxy)butan-2-yl)carbamate

The primary alcohol is converted to a good leaving group, a mesylate, in preparation for the intramolecular cyclization.

Experimental Protocol:

-

Dissolve (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

Step 3: Synthesis of (R)-2-ethyl-1-(tert-butoxycarbonyl)aziridine

The mesylate undergoes intramolecular Sₙ2 reaction to form the chiral aziridine.

Experimental Protocol:

-

Dissolve the crude (R)-tert-butyl (1-((methylsulfonyl)oxy)butan-2-yl)carbamate in anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq.) and heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (R)-2-ethyl-1-(tert-butoxycarbonyl)aziridine.

Part 2: Piperazine Ring Formation and Final Product Synthesis

The second phase of the synthesis involves the ring-opening of the chiral aziridine and subsequent cyclization to form the desired piperazine.

Step 4: Synthesis of tert-butyl (R)-(1-((2-hydroxyethyl)amino)butan-2-yl)carbamate

The chiral aziridine is opened by nucleophilic attack of ethanolamine to generate the key 1,2-diamine precursor.

Experimental Protocol:

-

Dissolve (R)-2-ethyl-1-(tert-butoxycarbonyl)aziridine (1.0 eq.) in ethanol.

-

Add ethanolamine (3.0 eq.) and heat the mixture to 80 °C in a sealed tube for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethanolamine and ethanol.

-

The crude product is used in the next step without further purification.

Step 5: Mesylation of the Primary Alcohol

The primary alcohol of the 1,2-diamine precursor is converted to a mesylate to facilitate the final cyclization.

Experimental Protocol:

-

Follow the same procedure as in Step 2, using the crude product from Step 4.

Step 6: Intramolecular Cyclization and N-Boc Protection to this compound

The final cyclization is followed by the protection of the newly formed secondary amine with a Boc group to yield the target molecule.

Experimental Protocol:

-

Cyclization: Dissolve the crude mesylate from Step 5 in anhydrous acetonitrile. Add potassium carbonate (3.0 eq.) and heat to reflux for 12 hours.

-

Cool the reaction to room temperature, filter, and concentrate the filtrate.

-

N-Boc Protection: Dissolve the crude piperazine intermediate in DCM. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and stir at room temperature for 4 hours.

-

Purification: Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate | (R)-2-aminobutanoic acid | (Boc)₂O, NaHCO₃; BH₃·THF | ~85 |

| 2 | (R)-tert-butyl (1-((methylsulfonyl)oxy)butan-2-yl)carbamate | Product from Step 1 | MsCl, Et₃N | ~95 |

| 3 | (R)-2-ethyl-1-(tert-butoxycarbonyl)aziridine | Product from Step 2 | K₂CO₃ | ~80 |

| 4 | tert-butyl (R)-(1-((2-hydroxyethyl)amino)butan-2-yl)carbamate | Product from Step 3 | Ethanolamine | ~75 |

| 5 | Mesylated intermediate | Product from Step 4 | MsCl, Et₃N | ~90 |

| 6 | This compound | Product from Step 5 | K₂CO₃; (Boc)₂O | ~70 |

Visualizing Key Transformations

Aziridine Formation

Caption: Key steps in the formation of the chiral aziridine intermediate.

Piperazine Ring Closure

Caption: The final intramolecular cyclization to form the piperazine ring.

Conclusion and Future Outlook

This technical guide has detailed a reliable and stereoselective synthetic route for the preparation of this compound. By starting from an enantiomerically pure amino acid, this methodology ensures the synthesis of the target molecule with high optical purity. The presented protocols are robust and can be adapted for the synthesis of a variety of 3-substituted piperazine derivatives, thereby providing medicinal chemists with a valuable toolkit for the exploration of this important chemical space. The continued development of efficient asymmetric syntheses for carbon-substituted piperazines will undoubtedly accelerate the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. In The Role of Asymmetric Synthesis in Drug Discovery (pp. 96-119). Bentham Science Publishers.

- Georgiou, I., & Detsi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20836-20855.

- Georgiou, I., & Detsi, A. (2020).

- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Al-Zoubi, R. M., & Al-Jaber, H. I. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(15), 3364.

- Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599.

- Kokotos, G., & Constantinou-Kokotou, V. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 7(10), 770-776.

Sources

- 1. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

Chiral Synthesis of 3-Ethylpiperazine Derivatives: An In-depth Technical Guide

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs. However, the vast majority of these therapeutic agents are limited to substitutions on the nitrogen atoms, leaving the carbon framework largely underutilized.[1] The introduction of chirality at the carbon centers, particularly at the C3 position, opens up a new dimension of chemical space, offering the potential for enhanced target specificity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the key strategies for the chiral synthesis of 3-ethylpiperazine derivatives, a class of compounds with significant potential in drug discovery. We will delve into the mechanistic rationale behind various synthetic approaches, providing detailed, field-proven protocols and critical insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Chiral 3-Ethylpiperazines in Drug Discovery

The ethyl group at the C3 position of the piperazine ring introduces a stereocenter that can profoundly influence the molecule's three-dimensional conformation and its interaction with biological targets. Access to enantiomerically pure 3-ethylpiperazine derivatives is therefore crucial for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates. The lack of structural diversity on the carbon atoms of the piperazine ring represents an untapped potential for expanding the 3-dimensional chemical space for molecular recognition.[1][2] This guide will explore robust and scalable methods to access this valuable chiral scaffold.

Key Strategies for the Asymmetric Synthesis of 3-Ethylpiperazine Derivatives

The synthesis of chiral 3-ethylpiperazines can be broadly categorized into two main approaches: the use of the "chiral pool" and catalytic asymmetric synthesis. Each strategy offers distinct advantages and is suited to different research and development objectives.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids, to construct the chiral piperazine core.[3] For the synthesis of 3-ethylpiperazine derivatives, (S)- or (R)-α-aminobutyric acid is the logical and cost-effective starting material.

Conceptual Workflow: From α-Aminobutyric Acid to 3-Ethylpiperazine

The general strategy involves the conversion of α-aminobutyric acid into a suitably protected 1,2-diamine, which then undergoes cyclization to form the piperazine ring. This multi-step process requires careful selection of protecting groups to ensure orthogonality and chemoselectivity.

Caption: General workflow for the synthesis of (S)-3-ethylpiperazine from (S)-α-aminobutyric acid.

Expertise & Experience: The critical step in this sequence is the conversion of the hydroxyl group to a leaving group and subsequent azide displacement. This two-step process proceeds with inversion of configuration at the stereocenter, a crucial detail to consider when planning the synthesis of the desired enantiomer. The choice of protecting groups for the two nitrogen atoms in the resulting diamine is paramount for achieving selective cyclization. Orthogonal protecting groups, such as Boc and Cbz, are often employed to allow for differential functionalization of the piperazine nitrogens in subsequent steps.

Detailed Protocol: Synthesis of a Chiral 1,2-Diamine from (S)-α-Aminobutyric Acid

-

N-Protection: To a solution of (S)-α-aminobutyric acid (1.0 eq) in a 1:1 mixture of THF and water, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and sodium bicarbonate (2.5 eq). Stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-(S)-α-aminobutyric acid.

-

Carboxyl Reduction: To a solution of N-Boc-(S)-α-aminobutyric acid (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford N-Boc-(S)-2-amino-1-butanol.

-

Mesylation: To a solution of N-Boc-(S)-2-amino-1-butanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude mesylate, which is used in the next step without further purification.

-

Azide Displacement: To a solution of the crude mesylate (1.0 eq) in DMF, add sodium azide (3.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is purified by column chromatography.

-

Azide Reduction: To a solution of the azide (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired chiral 1,2-diamine.

Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

Catalytic asymmetric synthesis offers a more elegant and often more efficient approach to chiral 3-ethylpiperazine derivatives. This strategy relies on the use of a small amount of a chiral catalyst to induce enantioselectivity in a reaction that forms the stereocenter. A particularly powerful method is the catalytic asymmetric synthesis of 3-ethylpiperazin-2-ones, which can be subsequently reduced to the desired 3-ethylpiperazines.[2][4][5]

One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)

A highly efficient one-pot procedure has been developed for the synthesis of 3-substituted piperazin-2-ones from simple aldehydes.[6] This method combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization in a single reaction vessel, minimizing waste and purification steps.

Caption: One-pot catalytic asymmetric synthesis of (S)-3-ethyl-2-oxopiperazine.

Trustworthiness and Self-Validation: The success of this one-pot reaction hinges on the compatibility of the reagents and catalysts across the three sequential steps. The quinine-derived urea catalyst is remarkable in its ability to stereoselectively catalyze both the Knoevenagel condensation and the subsequent asymmetric epoxidation.[6] The final domino ring-opening cyclization with ethylenediamine is a robust and high-yielding transformation. The enantiomeric excess (ee) of the final product is determined in the asymmetric epoxidation step and can be readily verified by chiral HPLC analysis.

Detailed Protocol: One-Pot Synthesis of (S)-3-Ethyl-2-oxopiperazine

-

Knoevenagel Condensation: In a flame-dried flask under an inert atmosphere, dissolve (phenylsulfonyl)acetonitrile (1.0 eq), propionaldehyde (1.1 eq), and a quinine-derived urea catalyst (e.g., eQNU, 0.1 eq) in anhydrous toluene. Stir the mixture at room temperature for 2 hours.

-

Asymmetric Epoxidation: Dilute the reaction mixture with toluene and cool to -20 °C. Add cumene hydroperoxide (CHP, 1.2 eq) dropwise and stir at -20 °C for 24 hours.

-

Domino Ring-Opening Cyclization (DROC): To the reaction mixture, add 1,2-ethylenediamine (1.5 eq) and triethylamine (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (S)-3-ethyl-2-oxopiperazine. The enantiomeric excess is determined by chiral HPLC.

Reduction to (S)-3-Ethylpiperazine

The resulting (S)-3-ethyl-2-oxopiperazine can be readily reduced to the corresponding piperazine using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Data Summary and Comparison of Synthetic Routes

The choice of synthetic route will depend on factors such as the desired scale, cost of starting materials, and the availability of specialized catalysts.

| Synthetic Strategy | Key Starting Materials | Typical Overall Yield | Typical Enantiomeric Excess | Key Advantages | Key Disadvantages |

| Chiral Pool Synthesis | (S)- or (R)-α-Aminobutyric acid | 20-40% | >99% | Readily available starting material, high enantiopurity. | Multi-step, requires stoichiometric use of chiral material. |

| Catalytic Asymmetric Synthesis (One-Pot) | Propionaldehyde, (Phenylsulfonyl)acetonitrile | 50-70% | 90-99% | High efficiency, atom economy, one-pot procedure. | Requires specialized chiral catalyst, optimization of reaction conditions. |

Conclusion and Future Outlook

The chiral synthesis of 3-ethylpiperazine derivatives is a rapidly evolving field with significant implications for drug discovery. Both the chiral pool approach and catalytic asymmetric methods provide viable pathways to these valuable building blocks. The one-pot catalytic asymmetric synthesis represents a particularly attractive strategy due to its efficiency and elegance.[6] Future research will likely focus on the development of even more active and selective catalysts, as well as the expansion of the substrate scope to allow for the synthesis of a wider range of C3-substituted piperazines. The continued exploration of this underutilized chemical space is poised to deliver the next generation of innovative therapeutics.

References

-

Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13629–13632. [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]

-

MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

-

Young, D. W., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

-

O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745–759. [Link]

-

Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6143–6153. [Link]

-

Paek, S.-M., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 931. [Link]

-

Young, D. W., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

-

Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

-

Young, D. W., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

-

Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1155. [Link]

-

Cozzi, P. G., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(21), 9539–9549. [Link]

-

Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Request PDF. [Link]

-

Kysil, A. S., & Iaroshenko, V. O. (2020). Recent developments in the synthesis of piperazines (microreview). Chemistry of Heterocyclic Compounds, 56(8), 947–949. [Link]

-

Papke, R. L., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(17), 8086–8100. [Link]

-

Reddy, C. R., et al. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Letters in Organic Chemistry, 14(3), 184–190. [Link]

-

Young, D. W., et al. (2022). Previous synthesis of 3-substituted piperazine-2-acetic acid esters. ResearchGate. [Link]

-

Baltina, L. A., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(24), 7483. [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles | Semantic Scholar [semanticscholar.org]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (R)-1-Boc-3-ethylpiperazine: A Chiral Synthon for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-ethylpiperazine, a chiral building block of significant interest, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a piperazine core with defined stereochemistry at the C-3 position and a strategically placed Boc protecting group, offer medicinal chemists a versatile platform for constructing novel therapeutics. This guide provides a comprehensive technical overview of its synonyms, chemical properties, enantioselective synthesis, applications in drug discovery, and essential protocols for its handling, purification, and characterization.

Nomenclature and Physicochemical Properties

(R)-1-Boc-3-ethylpiperazine is systematically known by several synonyms, which are often encountered in chemical literature and supplier catalogs. A clear understanding of this nomenclature is crucial for accurate sourcing and documentation.

Synonyms:

-

tert-butyl (3R)-3-ethyl-1-piperazinecarboxylate[1]

-

(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate[2]

-

1-Piperazinecarboxylic acid, 3-ethyl-, 1,1-dimethylethyl ester, (3R)-

-

tert-butyl (R)-3-ethylpiperazine-1-carboxylate

The core physicochemical properties of this compound are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value |

| CAS Number | 438050-08-9 |

| Molecular Formula | C₁₁H₂₂N₂O₂[2] |

| Molecular Weight | 214.31 g/mol [3] |

| Appearance | Liquid or solid[4] |

| Boiling Point | 286.7 °C at 760 mmHg[4][5] |

| Flash Point | 127.2 °C[4][5] |

| Density | ~1.0 g/cm³[5][6] |

| Purity | Typically ≥97% |

The Piperazine Scaffold: A Privileged Motif in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast number of approved pharmaceuticals.[7] Its prevalence stems from a combination of favorable properties:

-

Physicochemical Properties: The two nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.

-

Synthetic Tractability: The differential reactivity of the two nitrogen atoms, especially when one is protected, allows for sequential and controlled functionalization.

-

Pharmacological Activity: The piperazine scaffold is a key component of numerous drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[8][9]

The introduction of chirality, as in (R)-1-Boc-3-ethylpiperazine, adds a critical dimension to drug design, as often only one enantiomer of a drug possesses the desired therapeutic activity, while the other may be inactive or contribute to off-target effects.

Enantioselective Synthesis: A Rationale-Driven Approach